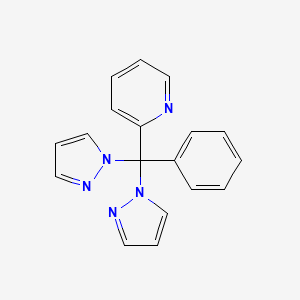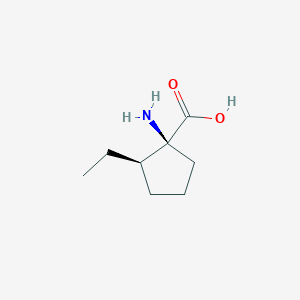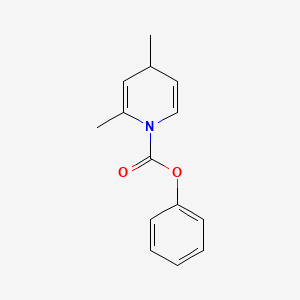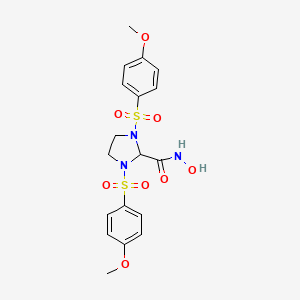![molecular formula C37H42O9S2 B12576004 Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate CAS No. 187727-53-3](/img/structure/B12576004.png)
Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two phenylene rings, each substituted with hexyloxy groups and linked to benzenesulfonate moieties. Its complex structure allows for diverse chemical reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate typically involves multi-step organic reactions. One common method includes the reaction of 5-(hexyloxy)-2,1-phenylene derivatives with carbonyl chloride under controlled conditions to form the carbonyl-bridged intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonate moieties, where nucleophiles like amines or thiols replace the sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Carbonylbis[5-(hexyloxy)-2,1-phenylene] dibenzenesulfonate involves its interaction with specific molecular targets. The carbonyl and sulfonate groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the phenylene rings can participate in π-π stacking interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione): A conjugated compound with similar structural features but different functional groups.
3,3′-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione]: Another compound with a carbonyl bridge but different substituents.
Propriétés
Numéro CAS |
187727-53-3 |
|---|---|
Formule moléculaire |
C37H42O9S2 |
Poids moléculaire |
694.9 g/mol |
Nom IUPAC |
[2-[2-(benzenesulfonyloxy)-4-hexoxybenzoyl]-5-hexoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C37H42O9S2/c1-3-5-7-15-25-43-29-21-23-33(35(27-29)45-47(39,40)31-17-11-9-12-18-31)37(38)34-24-22-30(44-26-16-8-6-4-2)28-36(34)46-48(41,42)32-19-13-10-14-20-32/h9-14,17-24,27-28H,3-8,15-16,25-26H2,1-2H3 |
Clé InChI |
KZTBXBGACIHNLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCCC)OS(=O)(=O)C3=CC=CC=C3)OS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-Furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12575932.png)
![(2S)-2-Acetamido-5-[(9H-fluoren-9-yl)methoxy]-5-oxopentanoate](/img/structure/B12575933.png)

![Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-](/img/structure/B12575948.png)
![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
![1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane]](/img/structure/B12575968.png)



![2(3H)-Furanone, dihydro-3-[(methylsulfonyl)oxy]-, (3R)-](/img/structure/B12575996.png)


![(2S)-4-methyl-2-[2-(undecylamino)ethylamino]pentan-1-ol](/img/structure/B12576012.png)
